PDD00017272

描述

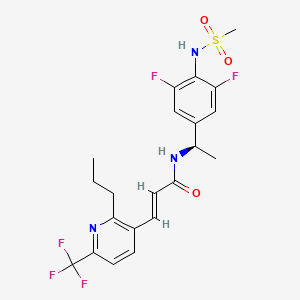

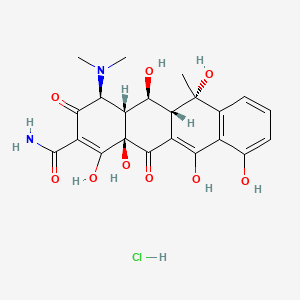

PDD00017272 是一种有效的聚(ADP-核糖)糖基水解酶(PARG)抑制剂。 该化合物在生化分析和细胞分析中表现出显着的功效,半数有效浓度 (EC50) 值分别为 4.8 纳摩尔和 9.2 纳摩尔 。 PARG 是一种参与 DNA 损伤修复过程的酶,因此 this compound 是癌症研究以及与 DNA 损伤和修复相关的其他领域中宝贵的工具 .

科学研究应用

PDD00017272 具有广泛的科学研究应用,包括:

作用机制

PDD00017272 通过抑制聚(ADP-核糖)糖基水解酶 (PARG) 的活性发挥作用。PARG 负责水解聚(ADP-核糖)链,这些链参与 DNA 损伤反应。通过抑制 PARG,this compound 阻止了聚(ADP-核糖)链的分解,导致这些链在 DNA 修复蛋白上的积累。 这种积累会破坏 DNA 损伤修复过程,可能导致癌细胞死亡 .

生化分析

Biochemical Properties

PDD00017272 plays a significant role in biochemical reactions as it inhibits the function of PARG . PARG is an enzyme that is primarily responsible for hydrolyzing the poly(ADP-ribose) (PAR) polymer . The inhibition of PARG by this compound is significant, with EC50 values of 4.8 nM in biochemical assay and 9.2 nM in cell-based assay .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily due to its inhibitory action on PARG . By inhibiting PARG, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with PARG, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent inhibitor of PARG, and its effects are observable in both biochemical and cell-based assays .

Metabolic Pathways

This compound, as a PARG inhibitor, is involved in the metabolic pathways related to the function of PARG . PARG is responsible for hydrolyzing the PAR polymer, a key player in various cellular processes .

准备方法

合成路线和反应条件

PDD00017272 的合成涉及多个步骤,从制备核心喹唑啉二酮磺酰胺结构开始。关键步骤包括:

喹唑啉二酮核心的形成: 这涉及在受控条件下使适当的噻唑衍生物与合适的胺反应。

磺酰胺的形成: 通过使用磺酰氯进行磺酰化反应来引入磺酰胺基团。

工业生产方法

This compound 的工业生产可能会遵循类似的合成路线,但在更大的规模上进行。这将涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 诸如高效液相色谱 (HPLC) 和质谱 (MS) 等技术用于确保最终产品的纯度和身份 .

化学反应分析

反应类型

PDD00017272 主要经历:

取代反应: 涉及分子内官能团的取代。

氧化还原反应: 这些反应可以改变化合物的氧化态,可能改变其生物活性

常见的试剂和条件

取代反应: 通常涉及在受控温度和 pH 条件下使用诸如卤化物和亲核试剂等试剂。

氧化反应: 通常使用过氧化氢或高锰酸钾等氧化剂。

还原反应: 使用硼氢化钠或氢化铝锂等还原剂

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能会产生 this compound 的各种取代衍生物,而氧化和还原反应会产生化合物的氧化或还原形式 .

相似化合物的比较

PDD00017272 与其他 PARG 抑制剂(如 PDD00017273 和 PDD00017238)进行比较。这些化合物具有相似的作用机制,但它们的效力和选择性不同:

PDD00017273: 表现出类似的抑制活性,但效力和选择性略有不同.

PDD00017238: 另一种具有独特化学性质和生物活性的有效 PARG 抑制剂.

属性

IUPAC Name |

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4S3/c1-13-20(34-15(3)25-13)12-27-19-6-5-17(35(31,32)26-23(4)7-8-23)9-18(19)21(29)28(22(27)30)11-16-10-24-14(2)33-16/h5-6,9-10,26H,7-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEXRJYTAZZRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PDD00017272 compare to other PARG inhibitors in terms of potency?

A: The research abstract states that the potency of this compound, as a PARG inhibitor, was ranked in comparison to two other known inhibitors, PDD00017273 and PDD00017238. The ranking, based on published results, is as follows: this compound < PDD00017273 < PDD00017238. This suggests that This compound exhibits lower potency in inhibiting PARG compared to PDD00017273 and PDD00017238 []. Further research and specific data are needed to fully understand the reasons behind this difference in potency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

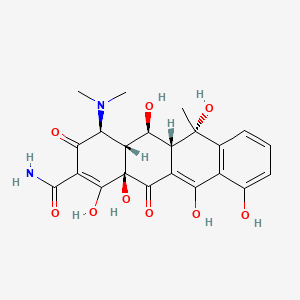

![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)

![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)